5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid
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Overview
Description
5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid is a dihydroxyicosatetraenoic acid that consists of 6E,8Z,11Z,13E-icosatetraenoic acid with hydroxy groups located at positions 5 and 15 . This compound is part of the hydroxyeicosatetraenoic acids class, which are eicosanoic acids with an attached hydroxyl group and four carbon-carbon double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid typically involves the hydroxylation of icosatetraenoic acid at the 5 and 15 positions. The reaction conditions often include the use of specific enzymes or chemical catalysts that facilitate the hydroxylation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds or hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield saturated compounds .
Scientific Research Applications
5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and the behavior of eicosanoic acids.
Biology: Investigated for its role as a metabolite in various biological pathways.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid involves its interaction with specific molecular targets and pathways. It acts as a metabolite in various biological processes, influencing cellular functions through its hydroxyl groups and double bonds .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyicosa-6,8,11,13-tetraenoic acid: A similar compound with a single hydroxyl group at position 5.
15-Hydroxyicosa-6,8,11,13-tetraenoic acid: Another similar compound with a single hydroxyl group at position 15.
Uniqueness
5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid is unique due to the presence of two hydroxyl groups at specific positions, which significantly influences its chemical reactivity and biological activity compared to its mono-hydroxylated counterparts .
Properties
IUPAC Name |
5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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